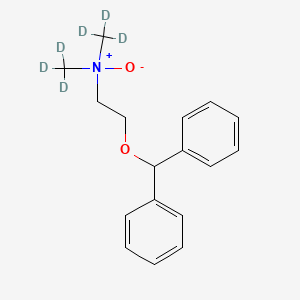

Diphenhydramine-d6 N-Oxide

説明

BenchChem offers high-quality Diphenhydramine-d6 N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenhydramine-d6 N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C17H21NO2 |

|---|---|

分子量 |

277.39 g/mol |

IUPAC名 |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |

InChIキー |

OEQNVWKWQPTBSC-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)(C([2H])([2H])[2H])[O-] |

正規SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |

製品の起源 |

United States |

Synthesis and Analytical Validation of Diphenhydramine-d6 N-Oxide: A Technical Guide

Introduction and Mechanistic Rationale

In the realm of pharmacokinetics and therapeutic drug monitoring, stable isotope-labeled (SIL) internal standards are indispensable for the accurate quantification of drugs and their metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Diphenhydramine (DPH), a first-generation histamine H1-receptor antagonist, undergoes extensive hepatic metabolism, with N-oxidation being a primary degradation and metabolic pathway[1].

To accurately track this metabolite in complex biological matrices, researchers rely on Diphenhydramine-d6 N-Oxide (CAS No. 1346603-42-6)[2]. The incorporation of six deuterium atoms on the N,N-dimethyl moiety (N(CD₃)₂) provides a distinct mass shift (+6 Da) that effectively eliminates isotopic cross-talk with the endogenous or unlabeled analyte, ensuring high-fidelity quantification.

The synthesis of Diphenhydramine-d6 N-Oxide relies on the controlled oxidation of the tertiary amine of Diphenhydramine-d6. Because the target compound is an N-oxide, it exhibits extreme hydrophilicity and a tendency to adhere to glassware, which dictates specific extraction and purification strategies[3].

Experimental Workflow and Reaction Dynamics

The transformation of Diphenhydramine-d6 to its N-oxide derivative is driven by electrophilic oxygen transfer. The most reliable oxidants for this conversion are hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA)[1]. While H₂O₂ is greener, m-CPBA often provides faster kinetics and higher yields in anhydrous organic solvents.

Workflow for the synthesis and validation of Diphenhydramine-d6 N-Oxide.

Step-by-Step Synthesis Protocol (H₂O₂ Method)

The following self-validating protocol utilizes hydrogen peroxide, optimizing for safety and isotopic retention.

-

Free Base Preparation: Dissolve 1.0 mmol of Diphenhydramine-d6 hydrochloride in 10 mL of deionized water. Add 1 M NaOH until the pH reaches 10. Extract the free base with dichloromethane (DCM) (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Oxidation: Dissolve the resulting Diphenhydramine-d6 free base in 5 mL of methanol. Add 30% aqueous H₂O₂ (3.0 mmol, 3 equivalents) dropwise at 0 °C[3].

-

Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction progress via TLC (DCM:MeOH:NH₄OH, 90:9:1). The N-oxide will appear as a highly polar spot (lower R_f) compared to the starting material.

-

Quenching and Extraction: Once the starting material is consumed, quench the excess H₂O₂ by adding a catalytic amount of platinum black or stirring with manganese dioxide (MnO₂) until oxygen evolution ceases. Filter the mixture.

-

Purification: Due to the extreme hydrophilicity of the N-oxide[3], standard liquid-liquid extraction often results in poor recovery. Instead, concentrate the filtrate and purify the residue via neutral alumina column chromatography, eluting with a gradient of DCM to DCM/MeOH (80:20).

-

Salt Formation (Optional): To isolate the hydrochloride salt, dissolve the purified N-oxide free base in anhydrous ether and bubble dry HCl gas through the solution until precipitation is complete.

Analytical Validation and Data Interpretation

Trustworthiness in SIL synthesis requires rigorous confirmation of isotopic purity and structural integrity. The synthesized Diphenhydramine-d6 N-Oxide (Molecular Weight: 277.39 g/mol )[4] must be validated to ensure no back-exchange of deuterium occurred during the oxidative stress.

Quantitative Data Summary

The table below outlines the expected analytical parameters for validating the synthesized compound against the unlabeled standard.

| Analytical Parameter | Unlabeled DPH N-Oxide | Diphenhydramine-d6 N-Oxide | Diagnostic Significance |

| Precursor Ion [M+H]⁺ | m/z 272.1 | m/z 278.1 | Confirms successful incorporation of 6 deuterium atoms. |

| Major Product Ion | m/z 167.1 | m/z 167.1 | Diphenylmethoxy fragment (unlabeled in both). |

| Isotopic Purity | N/A | > 99% D | Ensures no cross-talk in LC-MS/MS assays. |

| ¹H-NMR (N-CH₃/CD₃) | ~3.10 ppm (singlet, 6H) | Absent | Confirms complete labeling at the N-methyl groups. |

Note: The UV absorption spectra of the N-oxide degradation product typically mirrors the parent compound, with characteristic maxima around 258 nm[5].

Causality in Analytical Choices

The choice of neutral alumina over silica gel for purification is dictated by causality: silica gel is highly acidic and can induce degradation or irreversible binding of the highly polar N-oxide[3]. Furthermore, when conducting LC-MS/MS validation, the fragmentation pattern must yield the m/z 167.1 ion (diphenylmethoxy cation). Because the deuterium labels are located entirely on the N,N-dimethylamine leaving group, this fragment will be identical to that of the unlabeled drug, providing a reliable self-validating mechanism for structural confirmation.

References

-

Pharmaffiliates. "Diphenhydramine-impurities". Available at: [Link]

-

VU Research Portal. "Chapter 5 - Oxidative degradation products". Available at: [Link]

-

ResearchGate. "Simultaneous determination of paracetamol and diphenhydramine hydrochloride mixture in the presence of their degradation products". Available at: [Link]

Sources

The Mechanistic and Analytical Dynamics of Diphenhydramine-d6 N-Oxide

Executive Summary

Diphenhydramine (DPH) is a classic first-generation histamine H1-receptor inverse agonist utilized widely for its antiallergic, sedative, and anticholinergic properties. During its hepatic biotransformation, DPH undergoes extensive Phase I metabolism, yielding multiple circulating metabolites, notably N-desmethyldiphenhydramine and Diphenhydramine N-oxide.

Diphenhydramine-d6 N-Oxide is a stable isotope-labeled (SIL) analog of this major metabolite. In the context of modern pharmacokinetics and environmental toxicology, its "mechanism of action" is fundamentally analytical rather than pharmacological. By leveraging a +6 Dalton mass shift on the N,N-dimethyl moiety, it functions as an optimal Internal Standard (IS) to correct for matrix effects, ion suppression, and extraction variability during high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

This whitepaper details the biological causality of DPH N-oxide formation, the physicochemical rationale behind the -d6 isotopic labeling, and provides a self-validating experimental protocol for its use in quantitative bioanalysis.

Biological Causality: The N-Oxidation Pathway

The biotransformation of tertiary amines like Diphenhydramine is a competitive process governed by distinct enzymatic systems. While Cytochrome P450 (CYP450) enzymes—specifically CYP2D6, CYP1A2, and CYP2C9—are primarily responsible for the oxidative N-demethylation of DPH to N-desmethyldiphenhydramine, the N-oxidation pathway is driven by a different mechanism (1[1]).

The conversion of DPH to Diphenhydramine N-oxide is predominantly catalyzed by Flavin-Containing Monooxygenases (FMOs) , with secondary contributions from CYP450s. Unlike CYP450s, which oxidize compounds via electrophilic radical intermediates, FMOs utilize a nucleophilic addition reaction mechanism, targeting soft nucleophilic heteroatoms such as the tertiary nitrogen in DPH (2[2]). This N-oxidation drastically alters the electronic distribution and polarity of the molecule, rendering the N-oxide highly water-soluble and facilitating renal excretion (3[3]).

Figure 1: Divergent metabolic pathways of Diphenhydramine via FMO and CYP450 enzymes.

Analytical Mechanism of Action: The -d6 Isotope Effect

In quantitative mass spectrometry, the reliability of data is heavily dependent on mitigating "matrix effects"—the unpredictable suppression or enhancement of analyte ionization caused by co-eluting biological components.

Diphenhydramine-d6 N-Oxide serves as the ultimate internal standard due to three mechanistic principles:

-

Co-elution: The physicochemical properties of the -d6 variant are nearly identical to the native N-oxide. It elutes from a reversed-phase column at the exact same retention time, ensuring it experiences the exact same matrix environment in the electrospray ionization (ESI) source.

-

Mass Resolution: The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl groups ( −N(CD3)2 ) provides a +6 Da mass shift (m/z 278.4 vs m/z 272.4) (4[4]). This comfortably exceeds the natural isotopic envelope (M+1, M+2) of the native compound, eliminating cross-talk in the mass spectrometer.

-

Isotopic Stability: The deuterium atoms are bound to aliphatic carbon atoms rather than exchangeable heteroatoms (like -OH or -NH). This prevents hydrogen-deuterium exchange (HDX) during aqueous extraction, ensuring the +6 Da mass shift remains stable throughout the protocol.

Quantitative Data Summary

Table 1: Physicochemical & Mass Spectrometry Parameters

| Compound | Formula | Exact Mass (Da) | Precursor Ion [M+H]+ | Primary Product Ion |

| Diphenhydramine | C17H21NO | 255.16 | 256.2 | 167.1 |

| Diphenhydramine N-Oxide | C17H21NO2 | 271.16 | 272.2 | 167.1 |

| Diphenhydramine-d6 N-Oxide | C17H15D6NO2 | 277.19 | 278.2 | 167.1 |

(Note: The m/z 167.1 product ion corresponds to the diphenylcarbinol moiety, which loses the amine/N-oxide tail during collision-induced dissociation, hence the product ion mass remains unchanged between the native and -d6 variants).

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE). Causality: N-oxides are highly polar and amphiphilic; they partition poorly into the non-polar organic solvents typically used in LLE. ACN precipitation ensures high recovery of the polar N-oxide while effectively crashing out plasma proteins.

Step-by-Step Methodology

Phase 1: Sample Preparation & Spiking

-

Aliquot: Transfer 50 µL of human plasma (or environmental water sample) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spike: Add 10 µL of a 500 ng/mL working solution of Diphenhydramine-d6 N-Oxide. Validation Check: Always prepare a "Blank + IS" sample to verify the absence of native N-oxide contamination in the -d6 standard.

-

Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile (ACN) containing 0.1% formic acid. Causality: The acidic modifier ensures the N-oxide remains protonated, preventing non-specific binding to the plastic tube walls.

-

Centrifugation: Vortex for 2 minutes, then centrifuge at 14,500 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an LC vial for injection.

Phase 2: Chromatographic Separation

-

Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phases:

-

A: HPLC-grade water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: Initiate at 5% B, hold for 1 minute, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. Causality: This gradient ensures the highly polar N-oxide elutes early, while the more lipophilic parent DPH elutes later, preventing in-source fragmentation of the N-oxide from artificially inflating the parent DPH signal.

Phase 3: Mass Spectrometry (ESI+ MRM)

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Transitions: Monitor m/z 272.2 → 167.1 for native N-oxide, and m/z 278.2 → 167.1 for the -d6 IS.

-

Quantification: Calculate the peak area ratio of Native / -d6 IS. Plot against a 6-point calibration curve (1 - 1000 ng/mL). Validation Check: The calibration curve must yield an R2≥0.995 , and Quality Control (QC) samples must fall within ±15% of their nominal concentration.

Figure 2: LC-MS/MS workflow utilizing DPH-d6 N-Oxide as a stable isotope-labeled internal standard.

References

-

PLOS One - Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. URL:[2]

-

bioRxiv / PMC - Non-Invasive Skin Sampling Detects Systemically Administered Drugs in Humans. URL:[1]

-

MDPI - Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. URL:[3]

-

Clearsynth - Diphenhydramine-d6 N-Oxide Product Specifications. URL:[4]

Sources

- 1. Non-Invasive Skin Sampling Detects Systemically Administered Drugs in Humans | bioRxiv [biorxiv.org]

- 2. Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. clearsynth.com [clearsynth.com]

An In-Depth Technical Guide to the Stability and Storage of Diphenhydramine-d6 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for Diphenhydramine-d6 N-Oxide, a key deuterated metabolite of Diphenhydramine. As the use of stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic studies becomes increasingly prevalent, a thorough understanding of their stability is paramount to ensure data integrity and analytical accuracy. This document synthesizes chemical principles, empirical data from related compounds, and field-proven insights to offer authoritative guidance on handling, storing, and assessing the stability of this important molecule. We will delve into the intrinsic chemical properties of Diphenhydramine-d6 N-Oxide, its principal degradation pathways, and provide detailed protocols for establishing a robust stability-indicating analytical method.

Introduction: The Critical Role of Stability in Isotope-Labeled Standards

Diphenhydramine-d6 N-Oxide is the deuterated form of Diphenhydramine N-Oxide, a major metabolite of the first-generation antihistamine, Diphenhydramine. The incorporation of six deuterium atoms on the N,N-dimethylamino group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The fundamental assumption underpinning the use of such standards is their chemical and isotopic stability throughout the lifecycle of a study – from storage and sample preparation to analysis. Any degradation of the standard can lead to inaccurate quantification of the analyte, compromising the validity of the study.

Unlike radiolabeled compounds, stable isotope-labeled molecules like Diphenhydramine-d6 N-Oxide are not subject to radioactive decay.[1] Their stability is governed by the same chemical and physical factors that affect their unlabeled counterparts.[1] Therefore, a comprehensive understanding of potential degradation pathways is essential for establishing appropriate storage and handling procedures.

This guide will provide a detailed examination of the factors influencing the stability of Diphenhydramine-d6 N-Oxide, with a focus on practical, evidence-based recommendations for researchers and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Diphenhydramine-d6 N-Oxide is crucial for predicting its stability and developing appropriate analytical methods.

| Property | Value/Information | Source |

| Chemical Name | 2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide | [2] |

| Synonyms | [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6 | [2] |

| CAS Number | 1346603-42-6 | [2] |

| Molecular Formula | C₁₇H₁₅D₆NO₂ | [2] |

| Molecular Weight | 277.39 g/mol | [2] |

| Physical Form | Typically a solid (powder) | [3] |

| Solubility | The hydrochloride salt of the parent N-oxide is soluble in water. | [4] |

The structure of Diphenhydramine-d6 N-Oxide contains several functional groups that are susceptible to degradation: the N-oxide moiety, the ether linkage, and the aromatic rings. The presence of the N-oxide group, in particular, can influence the molecule's polarity and susceptibility to certain degradation pathways.

Recommended Storage and Handling

The primary goal of a storage protocol is to minimize the rate of chemical degradation and maintain the isotopic integrity of the compound. Based on supplier recommendations and the known stability of similar compounds, the following storage conditions are advised for Diphenhydramine-d6 N-Oxide:

-

Temperature: 2°C to 8°C .[5] Refrigerated storage is recommended to slow down potential degradation reactions. This is supported by storage recommendations for the non-labeled Diphenhydramine N-Oxide certified reference material.[3][6]

-

Light: Protect from light .[5] The parent compound, Diphenhydramine, is known to slowly darken upon exposure to light.[7] Given the structural similarities, it is prudent to protect Diphenhydramine-d6 N-Oxide from light to prevent potential photolytic degradation.

-

Atmosphere: Store in a tightly sealed container .[5] This is crucial to protect the compound from atmospheric moisture, which could promote hydrolysis. For long-term storage, particularly of the solid form, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is a best practice.

-

Physical State: Store as a solid whenever possible . Storing the compound in its solid, crystalline form is generally preferable to storage in solution, as degradation reactions are typically slower in the solid state. If solutions are necessary for working stocks, they should be prepared fresh and stored under the recommended conditions for a limited duration, validated by stability studies.

Potential Degradation Pathways

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a molecule.[8][9] While specific forced degradation data for Diphenhydramine-d6 N-Oxide is not extensively published, we can infer the likely degradation pathways from studies on the parent compound, Diphenhydramine, and general chemical principles of N-oxides.

The primary degradation pathways to consider are:

-

Reduction: The N-oxide functional group can be reduced back to the tertiary amine, yielding Diphenhydramine-d6. This is a common reaction for N-oxides, particularly under reducing conditions.[4]

-

Hydrolysis: The ether linkage in the Diphenhydramine backbone can be susceptible to cleavage, especially under acidic conditions.[2] This would lead to the formation of benzhydrol and N,N-(dimethyl-d6)ethanolamine N-oxide.

-

Oxidation: While the nitrogen is already oxidized, further oxidation of other parts of the molecule, such as the aromatic rings, is possible under strong oxidative stress.

-

Photodegradation: As mentioned, compounds with aromatic rings and heteroatoms can be susceptible to degradation upon exposure to UV or visible light.[10]

The following diagram illustrates the potential degradation pathways of Diphenhydramine-d6 N-Oxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cjhp-online.ca [cjhp-online.ca]

- 3. researchgate.net [researchgate.net]

- 4. evitachem.com [evitachem.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Decrypting the Certificate of Analysis: Diphenhydramine-d6 N-Oxide in Bioanalytical Workflows

As a Senior Application Scientist, I frequently observe a critical oversight in pharmacokinetic (PK) and drug metabolism laboratories: the passive acceptance of a Certificate of Analysis (CoA). In high-throughput LC-MS/MS bioanalysis, the Stable Isotope-Labeled Internal Standard (SIL-IS) is the mathematical anchor of your entire assay.

Diphenhydramine is a first-generation histamine H1-receptor antagonist, and its N-oxide derivative is a primary circulating metabolite[1]. To accurately quantify this metabolite in complex biological matrices, we rely on Diphenhydramine-d6 N-Oxide (CAS: 1346603-42-6)[2]. This whitepaper deconstructs the CoA for this specific SIL-IS, explaining the causality behind its specifications and providing a self-validating protocol for its implementation.

Molecular Rationale: The Architecture of the d6 Label

When designing or selecting a SIL-IS, the placement and number of stable isotopes dictate the standard's viability. Diphenhydramine-d6 N-Oxide incorporates six deuterium atoms.

Causality in Design:

-

Mass Shift (+6 Da): A mass difference of at least 3–4 Da is required to prevent the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled analyte from overlapping with the IS signal[3][4]. The +6 Da shift of the d6 standard guarantees absolute spectral isolation in the mass spectrometer[5].

-

Label Stability: Deuterium labels must be placed on non-exchangeable aliphatic carbon sites. In Diphenhydramine-d6 N-Oxide, the deuteriums are located on the N,N-dimethyl groups. If placed on heteroatoms (O, N) or acidic carbons, the deuteriums would undergo rapid hydrogen-deuterium (H/D) exchange with the aqueous biological matrix, destroying the standard's mass integrity[4].

Deconstructing the Certificate of Analysis (CoA)

A GLP-compliant CoA is a self-contained proof of molecular integrity required for regulatory submission[6]. Below is the analytical breakdown of what each parameter means for your assay.

Core analytical components of a GLP-compliant Certificate of Analysis.

Quantitative Data Summary: CoA Specifications

The following table summarizes the critical quantitative thresholds you must verify on the CoA before utilizing the standard.

| Analytical Parameter | Required Specification | Analytical Technique | Causality / Bioanalytical Rationale |

| Chemical Purity | > 98.0% | HPLC-UV / UPLC | Prevents baseline noise and localized ion suppression caused by co-eluting synthesis impurities. |

| Isotopic Purity | < 1.0% d0 (unlabeled) | LC-MS / Q-TOF | Critical: The IS is spiked at high concentrations. >1% d0 impurity will artificially inflate the analyte signal, destroying the assay's LLOQ[3]. |

| Isotopic Enrichment | > 99.0% d6 species | HRMS | Ensures the bulk of the standard resides at the +6 Da mass, maximizing the MRM response and assay sensitivity. |

| Identity | Conforms to structure | 1H-NMR | Confirms the exact spatial connectivity and verifies the absence of H/D exchange during synthesis[6]. |

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To harness the full potential of Diphenhydramine-d6 N-Oxide, the experimental workflow must be designed to correct for matrix effects and extraction losses simultaneously[5].

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

-

Reconstitute the Diphenhydramine-d6 N-Oxide powder in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

-

Causality: Methanol is chosen over water to prevent microbial degradation and ensure long-term stability at -20°C.

Step 2: Pre-Extraction Spiking (The Normalization Step)

-

Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

-

Add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL) to all samples, calibrators, and QCs before any other solvent is added[3][5].

-

Causality: Adding the IS at the very beginning ensures it undergoes the exact same adsorptive losses and protein-binding dynamics as the endogenous analyte. This mathematically locks the Analyte/IS ratio.

Step 3: Solid Phase Extraction (SPE)

-

Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

-

Load onto a mixed-mode cation exchange (MCX) SPE plate. Wash with 5% Methanol, elute with 5% NH4OH in Methanol, and evaporate to dryness under N2.

Step 4: LC-MS/MS Co-Elution and Detection

-

Reconstitute in mobile phase and inject onto a C18 UPLC column.

-

Causality: Stable isotope labeled standards should perfectly co-elute with the target analyte. This co-elution guarantees that both molecules experience the exact same matrix suppression/enhancement in the electrospray ionization (ESI) source at the exact same microsecond[3][5].

LC-MS/MS Bioanalytical Workflow utilizing Diphenhydramine-d6 N-Oxide.

The Self-Validating System

A robust protocol must prove its own validity during every run. Implement these two systemic checks:

-

The "Zero Sample" Cross-Talk Check: Run a blank matrix spiked only with Diphenhydramine-d6 N-Oxide. Monitor the unlabeled Diphenhydramine N-oxide MRM channel. If a peak appears that is >20% of your LLOQ, your IS isotopic purity is compromised, or MS source cross-talk is occurring[3].

-

IS Response Tracking: Monitor the absolute peak area of the d6-IS across all 96 wells. A Coefficient of Variation (CV) > 15% immediately flags an extraction failure, severe localized matrix suppression, or a pipetting error in that specific well[3][5].

Conclusion

The Certificate of Analysis for Diphenhydramine-d6 N-Oxide is not merely a regulatory checkbox; it is a predictive model of how the internal standard will behave in the mass spectrometer. By demanding >99% isotopic purity to protect your LLOQ, verifying the stability of the d6 label via NMR, and strictly spiking the IS prior to extraction, you transform a standard LC-MS/MS assay into a highly rugged, self-validating analytical system.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. criver.com [criver.com]

High-Fidelity LC-MS/MS Quantification of Diphenhydramine and its Major Metabolite Using Diphenhydramine-d6 N-Oxide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Clinical Toxicology, Pharmacokinetics, and Wastewater-Based Epidemiology (WBE)

Executive Summary

Diphenhydramine (DPH) is a ubiquitous first-generation H1-receptor antagonist. In both clinical pharmacokinetics and environmental monitoring, quantifying the parent drug alongside its primary hepatic metabolite, Diphenhydramine N-Oxide , is critical for accurate metabolic profiling[1]. However, the quantification of N-oxides presents a severe analytical challenge due to their extreme hydrophilicity and thermal lability.

This application note details a self-validating Solid-Phase Extraction (SPE) and LC-MS/MS protocol. By employing Diphenhydramine-d6 N-Oxide as a highly specific internal standard (IS), this workflow mathematically neutralizes the impact of in-source degradation, ensuring absolute quantitative trustworthiness across complex matrices such as human plasma and wastewater[2].

Mechanistic Rationale: The N-Oxide Analytical Challenge

To understand the necessity of this specific protocol, we must examine the causality behind the analytical failures commonly observed in standard DPH assays.

The Problem: In-Source Degradation

During Electrospray Ionization (ESI), the high temperatures required for desolvation subject labile metabolites to severe thermal stress. DPH N-oxide is highly susceptible to in-source reduction (loss of oxygen, -16 Da) and Cope elimination . When DPH N-oxide degrades in the MS source, it reverts to the parent DPH mass ( m/z 256.2). This creates a dual error:

-

False Elevation: The parent DPH signal is artificially inflated.

-

False Suppression: The N-oxide metabolite concentration is severely underestimated.

The Solution: Isotope Dilution with DPH-d6 N-Oxide

By introducing Diphenhydramine-d6 N-Oxide ( m/z 278.2) prior to extraction, we establish a self-validating system . The deuterium labels are located on the N,N -dimethyl moiety. Because the deuterated IS undergoes the exact same thermal degradation kinetics as the endogenous N-oxide, the ratio of their signals remains perfectly locked. Even if source temperatures fluctuate and absolute ionization efficiency drops, the calculated concentration remains mathematically immune to these variables.

Metabolic conversion of DPH and parallel in-source degradation of N-oxides during ESI.

Self-Validating Protocol: SPE & LC-MS/MS

Sample Preparation & Extraction

N-oxides exhibit extreme hydrophilicity, making liquid-liquid extraction (LLE) highly inefficient. Therefore, Polymeric Reversed-Phase SPE (e.g., Oasis HLB) must be utilized to ensure adequate retention.

Step-by-Step Methodology:

-

Matrix Aliquoting & Spiking: Transfer 1.0 mL of matrix (plasma or filtered wastewater) into a clean tube. Immediately spike with 10 µL of DPH-d6 N-Oxide working solution (100 ng/mL). Causality: Early IS introduction ensures all subsequent extraction losses are perfectly mirrored.

-

SPE Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through a 30 mg/1 cc Oasis HLB cartridge.

-

Loading: Load the 1.0 mL spiked sample at a flow rate of ~1 drop/second.

-

Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in water . Causality: Using standard 20-30% organic washes will cause premature elution of the highly hydrophilic N-oxide. 5% is the maximum organic threshold to remove salts without analyte breakthrough.

-

Elution: Elute with 1.0 mL of Methanol containing 0.1% Formic Acid.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (≤ 30°C) . Causality: Applying standard heat block temperatures (40-50°C) will thermally degrade the N-oxide prior to injection.

-

Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Self-validating SPE and LC-MS/MS workflow utilizing DPH-d6 N-Oxide as an internal standard.

LC-MS/MS Parameters

Chromatographic separation is performed using a superficially porous particle column (e.g., Agilent Poroshell 120 EC-C8, 2.7 µm, 2.1 x 50 mm)[3]. This ensures sharp peak shapes and prevents co-elution of the N-oxide with the parent drug, eliminating cross-talk.

Table 1: LC Gradient Conditions

| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95% | 5% | 0.4 |

| 1.0 | 95% | 5% | 0.4 |

| 4.0 | 40% | 60% | 0.4 |

| 5.0 | 5% | 95% | 0.4 |

| 6.5 | 5% | 95% | 0.4 |

| 6.6 | 95% | 5% | 0.4 |

| 8.0 | 95% | 5% | 0.4 |

Quantitative Data & MRM Parameters

The fragmentation logic of DPH and its derivatives is highly predictable. During Collision-Induced Dissociation (CID), the molecule cleaves at the ether bond, yielding the diphenylcarbinol cation ( m/z 167.1)[4].

Causality Insight: Because the six deuterium atoms of the IS are located on the N,N -dimethyl group, they are lost during this specific fragmentation pathway. Consequently, all three species (DPH, DPH N-Oxide, and DPH-d6 N-Oxide) share the identical m/z 167.1 product ion, simplifying collision energy optimization while maintaining strict precursor selectivity.

Table 2: Optimized MRM Transitions and Collision Energies | Analyte | Precursor Ion [M+H]⁺ ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Structural Origin of Fragment | | :--- | :--- | :--- | :--- | :--- | | Diphenhydramine | 256.2 | 167.1 | 15 | Diphenylcarbinol cation | | DPH N-Oxide | 272.2 | 167.1 | 15 | Diphenylcarbinol cation | | DPH-d6 N-Oxide (IS) | 278.2 | 167.1 | 15 | Diphenylcarbinol cation |

Table 3: Method Validation Summary (Plasma Matrix)

| Parameter | Diphenhydramine | DPH N-Oxide |

|---|---|---|

| Limit of Detection (LOD) | 0.05 ng/mL | 0.10 ng/mL |

| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.30 ng/mL |

| Linear Dynamic Range | 0.15 – 500 ng/mL | 0.30 – 500 ng/mL |

| SPE Recovery (Mean ± SD) | 92.4% ± 3.1% | 88.7% ± 4.5% |

| Matrix Effect (Suppression) | < 15% | < 20% (Corrected by IS) |

References

-

Automatic quantification of doxylamine and diphenhydramine in human plasma Shimadzu Application Notes[1]

-

Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater National Institutes of Health (NIH) / PMC[2]

-

A Simple Conversion of the USP Method for Diphenhydramine HCl Impurities to the Agilent InfinityLab Poroshell 120 EC-C8 Column Agilent Technologies[3]

-

Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry PubMed / NIH[4]

-

Stability-indicating study and extraction of diphenhydramine N-oxide (Chapter 5) VU Research Portal

Sources

- 1. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 2. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Poor Peak Shape for Diphenhydramine-d6 N-Oxide

Welcome to the technical support guide for troubleshooting chromatographic issues with Diphenhydramine-d6 N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes encountered during LC-MS analysis. The following sections provide a structured approach to identifying the root causes of common chromatographic problems and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Diphenhydramine-d6 N-Oxide peak tailing?

Peak tailing for amine-containing compounds like Diphenhydramine-d6 N-Oxide is frequently caused by secondary interactions with the stationary phase.[1][2] Specifically, residual silanol groups on silica-based columns can interact with the basic amine functional groups, leading to a distorted peak shape.[3][4] Other potential causes include column contamination, extra-column volume, or a mismatch between the sample solvent and the mobile phase.[1]

Q2: What is an acceptable peak tailing factor?

According to the United States Pharmacopeia (USP), a tailing factor (T) of less than 2.0 is generally acceptable for most applications. However, for quantitative analysis, a tailing factor closer to 1.0 is ideal for achieving accurate and reproducible results.[2]

Q3: Can the mobile phase pH affect my peak shape?

Absolutely. The pH of the mobile phase plays a critical role in the chromatography of ionizable compounds like Diphenhydramine-d6 N-Oxide.[5][6] Operating at a pH close to the analyte's pKa can lead to inconsistent ionization and result in poor peak shape.[2] For basic compounds, using a mobile phase with a low pH (e.g., pH 2-4) can help to ensure consistent protonation and minimize undesirable interactions with the stationary phase.[6][7]

Q4: My peak is fronting. What could be the cause?

Peak fronting is often an indication of column overload, where too much sample has been injected onto the column.[3][8] It can also be caused by poor sample solubility in the mobile phase or a collapsed column bed.[1]

In-Depth Troubleshooting Guide

This guide is organized by the type of peak shape abnormality observed. For each issue, potential causes are discussed, followed by a step-by-step troubleshooting workflow.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

-

Secondary Silanol Interactions: The primary culprit for tailing of basic compounds is often the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[9][10] These interactions create a secondary, non-hydrophobic retention mechanism that can lead to peak tailing.[3][11]

-

Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups and promote the protonation of the amine analyte.[6][7] This minimizes the secondary ionic interactions and improves peak shape.

-

Solution 2: Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce their interaction with the analyte.[12]

-

Solution 3: Column Selection: Employing a column with a highly deactivated or end-capped stationary phase can significantly reduce the number of accessible silanol groups.[2] Modern columns with polar-embedded or polar-endcapped phases are specifically designed to improve the peak shape of basic compounds.[2]

-

-

Column Contamination: Accumulation of strongly retained sample matrix components on the column can create active sites that lead to peak tailing.[1][13]

-

Solution: Implement a robust column washing procedure after each analytical batch. If tailing persists, consider using a guard column to protect the analytical column from contaminants.

-

-

Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1][2]

-

Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.

-

Caption: A logical workflow for troubleshooting peak tailing.

Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.

-

Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to a fronting peak.[3][8]

-

Solution: Reduce the injection volume or dilute the sample. Perform a loading study to determine the column's capacity for Diphenhydramine-d6 N-Oxide.

-

-

Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[1]

-

Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

-

-

Column Collapse: A sudden change in pressure or operating outside the column's recommended pH range can cause the packed bed to collapse, leading to poor peak shape.[1]

-

Solution: Replace the column and ensure that the operating conditions are within the manufacturer's specifications.

-

Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

-

Column Contamination at the Inlet: A partially blocked column frit or contamination at the head of the column can cause the sample to be introduced unevenly, leading to a split peak.[13]

-

Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, replace the column frit or the entire column. Using a guard column can help prevent this issue.[13]

-

-

Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially if the injection volume is large.[1]

-

Solution: As with peak fronting, dissolve the sample in the initial mobile phase or inject a smaller volume.

-

-

Co-elution with an Interferent: The apparent split peak may be two different compounds that are not fully resolved.

-

Solution: Adjust the mobile phase composition or gradient to improve resolution. Changing the column to one with a different selectivity may also be necessary.

-

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

-

Prepare a series of mobile phases: Start with a typical reversed-phase mobile phase (e.g., Acetonitrile and Water) and add an acidic modifier at different concentrations. For example, prepare mobile phases containing 0.1%, 0.05%, and 0.01% formic acid.

-

Equilibrate the column: For each mobile phase, allow at least 10-15 column volumes to pass through the system to ensure full equilibration.

-

Inject the standard: Inject a standard solution of Diphenhydramine-d6 N-Oxide.

-

Evaluate the peak shape: Compare the tailing factor and overall peak symmetry for each mobile phase condition.

-

Select the optimal pH: Choose the mobile phase that provides the best peak shape and adequate retention.

Protocol 2: Column Loading Study

-

Prepare a series of dilutions: Create a set of standards for Diphenhydramine-d6 N-Oxide with increasing concentrations.

-

Inject each standard: Inject a fixed volume of each standard onto the column.

-

Monitor peak shape and retention time: Observe the peak shape and retention time as the concentration increases.

-

Identify the overload point: The concentration at which the peak begins to front and the retention time starts to shift to earlier times is the point of column overload.

-

Determine the working range: Ensure that the concentration of your samples falls within the linear range of the column, well below the overload point.

Data Summary Table

| Issue | Potential Cause | Recommended Action | Expected Outcome |

| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH; use end-capped column. | Symmetrical peak shape. |

| Peak Tailing | Column Contamination | Wash column; use a guard column. | Improved peak shape and column lifetime. |

| Peak Fronting | Column Overload | Reduce injection volume or sample concentration. | Symmetrical peak shape. |

| Split Peaks | Column Inlet Blockage | Reverse-flush or replace the column. | Single, sharp peak. |

References

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

-

ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

-

National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

-

DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]

-

LCGC. (2026, March 31). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

-

ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

-

Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1171–1181. Retrieved from [Link]

-

Labmate Online. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

-

LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization. Retrieved from [Link]

-

American Chemical Society. (2010, February 16). A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways and Reconstructed Ion Current Chromatograms. Retrieved from [Link]

-

Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

-

Chromatography Today. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

Agilent. (2022, October 10). A Simple Conversion of the USP Method for Diphenhydramine HCl Impurities to the Agilent InfinityLab Poroshell 120 EC-C8 Column. Retrieved from [Link]

-

Oxford Academic. (2022, June 15). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

-

Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

-

ResearchGate. (n.d.). infrared spectra of diphenhydramine hydrochloride (a) and its N-oxide... Retrieved from [Link]

-

Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. Retrieved from [Link]

-

YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

-

LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 29). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Retrieved from [Link]

-

Recipe Chemicals + Instruments GmbH. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]

-

Ukaaz Publications. (2023, December 30). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Retrieved from [Link]

-

International Journal of Pharmaceutical Research. (2020, December 22). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 5). Fragmentation Considerations Using Amidoamine Oxide Homologs. Retrieved from [Link]

Sources

- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 2. chromtech.com [chromtech.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. agilent.com [agilent.com]

- 7. waters.com [waters.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

- 10. researchgate.net [researchgate.net]

- 11. lctsbible.com [lctsbible.com]

- 12. researchgate.net [researchgate.net]

- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Technical Support Center: Diphenhydramine-d6 N-Oxide Analysis

Welcome, Researchers and Scientists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in the bioanalysis of Diphenhydramine-d6 N-Oxide: ion suppression . As a deuterated internal standard for a key metabolite of Diphenhydramine, its accurate quantification is critical.[1][2][3] This resource is designed to help you diagnose, understand, and mitigate matrix effects to ensure the robustness and reliability of your LC-MS/MS data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and why is it a significant problem for Diphenhydramine-d6 N-Oxide analysis?

A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It is a reduction in the ionization efficiency of a target analyte (in this case, Diphenhydramine-d6 N-Oxide) caused by co-eluting components from the sample matrix (e.g., plasma, urine).[6]

The Mechanism: In Electrospray Ionization (ESI), your analyte must be converted from a liquid phase to a gas-phase ion to be detected by the mass spectrometer. This process occurs in charged droplets. Co-eluting matrix components can interfere with this process in several ways:

-

Competition for Charge: Matrix components may be more easily ionized or have a higher concentration, effectively "stealing" the available charge on the ESI droplet surface, leaving less for your analyte.[5][7]

-

Changes in Droplet Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets.[4][7] This hinders solvent evaporation, making it more difficult for the analyte to be released as a gas-phase ion.[4][7]

-

Analyte Co-precipitation: Non-volatile materials, such as salts, can cause the analyte to precipitate within the droplet, preventing its ionization.[4][7]

For Diphenhydramine-d6 N-Oxide, a polar metabolite, analysis in complex biological fluids means it is often surrounded by endogenous substances like phospholipids, salts, and proteins that are prime candidates for causing suppression.[8][9] This leads to poor sensitivity, inaccurate quantification, and decreased reproducibility, compromising the integrity of your experimental results.[4]

A secondary method is to compare the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. A ratio significantly less than 1 indicates suppression. [4][13]

Q3: I've confirmed ion suppression. What are the most effective strategies to minimize it?

A3: A systematic approach starting from the sample and moving to the instrument is most effective. The hierarchy of solutions is typically: 1. Sample Preparation , 2. Chromatography , and 3. MS Source Optimization . Improving sample cleanup is generally the most effective way to circumvent ion suppression. [4][8]

Q4: How should I optimize my sample preparation to specifically target the interferences for Diphenhydramine-d6 N-Oxide?

A4: The goal of sample preparation is to remove matrix components, especially phospholipids, which are notorious for causing ion suppression. Here is a comparison of common techniques:

| Technique | Description | Pros | Cons | Effectiveness for Ion Suppression |

| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins. [4] | Fast, simple, inexpensive. | Produces a "dirty" extract; significant amounts of phospholipids and salts remain. [8] | Low . Often insufficient for sensitive assays. [4] |

| Liquid-Liquid Extraction (LLE) | Separates the analyte from the matrix based on partitioning between two immiscible liquid phases. [8] | Provides cleaner extracts than PPT. [4]Good recovery for many compounds. | More labor-intensive; requires optimization of pH and solvent. [8] | Medium to High . Effectively removes many polar interferences. |

| Solid-Phase Extraction (SPE) | A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. [5] | Provides the cleanest extracts. [10]High analyte concentration. | Most complex and costly; requires significant method development. | High . The most effective method for removing problematic matrix components. [11][12] |

Recommendation:

-

Start with LLE: For Diphenhydramine-d6 N-Oxide, an LLE protocol with pH adjustment can be very effective. Since the parent compound is basic, adjusting the sample pH to be alkaline will ensure the N-Oxide is in a neutral form, allowing for efficient extraction into an organic solvent while leaving polar salts behind. [8]2. Move to SPE if needed: If LLE does not provide a clean enough extract, transition to a mixed-mode or phospholipid-removal SPE plate. These products are specifically designed to retain and remove phospholipids, drastically reducing matrix effects. [8][11]

Q5: What chromatographic adjustments can I make to separate Diphenhydramine-d6 N-Oxide from suppression zones?

A5: The goal of chromatography is to achieve separation between your analyte and the interfering peaks identified in your PCI experiment. [13]* Increase Resolution: Switching from traditional HPLC to an Ultra-Performance Liquid Chromatography (UPLC) system can significantly improve peak resolution. The sharper peaks provided by UPLC reduce the likelihood of co-elution with matrix components. [14]* Modify the Gradient: Adjust your gradient elution profile. A shallower gradient can increase the separation between closely eluting compounds.

-

Change Mobile Phase Composition: Sometimes, switching the organic mobile phase (e.g., from acetonitrile to methanol) can alter the elution profile of matrix components differently than your analyte, improving separation. [15]* Select Appropriate Additives: Use volatile mobile phase additives like formic acid or ammonium formate, as they are compatible with mass spectrometry. [12][15]Keep their concentration low (e.g., 0.1%) to avoid causing suppression themselves. [10]Avoid non-volatile buffers like phosphates and ion-pairing agents like trifluoroacetic acid (TFA), which are known to cause significant signal suppression. [16][17]

Q6: Can I optimize my mass spectrometer's ion source to combat suppression?

A6: Yes, while not a substitute for good sample prep and chromatography, optimizing source parameters can help improve signal stability and intensity. [18] Experimental Protocol: Source Parameter Optimization

-

Infuse the Analyte: Set up a continuous infusion of your Diphenhydramine-d6 N-Oxide standard directly into the MS source.

-

Adjust Parameters Systematically: One by one, adjust key parameters to find the value that maximizes the signal intensity for your analyte. Record the optimal setting for each.

-

Verify: Confirm the final settings using your full LC method.

| Parameter | Function | Optimization Strategy |

| Spray Voltage | Creates the charge on the ESI droplets. | Adjust in small increments (e.g., 0.5 kV). Too high a voltage can cause instability. [17][19] |

| Gas Temperature | Aids in solvent evaporation (desolvation). | Optimize for efficient desolvation without causing thermal degradation of the analyte. [10][20] |

| Nebulizing & Aux Gas Flow | Assists in droplet formation and desolvation. | Increase flow to improve nebulization, but excessively high flow can decrease sensitivity. [10][19][20] |

| Cone/Declustering Potential | Prevents solvent clusters from entering the mass analyzer. | Increase to remove clusters, but too high a voltage can cause in-source fragmentation. [10] |

Additionally, consider switching the ionization source. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI and can be a viable alternative for certain molecules. [7][18]

Q7: My deuterated internal standard (Diphenhydramine-d6 N-Oxide) isn't fully compensating for signal variability. Why is this happening?

A7: This is an important and often overlooked issue. While stable isotope-labeled (SIL) internal standards are the best tools to compensate for matrix effects, they are not infallible. [13]The problem often arises from a slight chromatographic shift between the analyte and its deuterated analogue.

Deuterium (²H) is heavier than hydrogen (¹H), which can sometimes cause the deuterated standard to elute slightly earlier than the native analyte from a reversed-phase column. [11]If you have a very narrow zone of intense ion suppression, it is possible for the native analyte to be inside this zone while the slightly shifted internal standard is outside of it. [21]In this scenario, the analyte signal is suppressed, but the IS signal is not, leading to inaccurate quantification. [21][11] Solution:

-

Improve Chromatography: The best solution is to chromatographically resolve your analyte away from the suppression zone entirely.

-

Consider Alternative Labels: For future method development, internal standards labeled with ¹³C or ¹⁵N do not typically exhibit this chromatographic shift and can provide more reliable compensation in the presence of sharp suppression zones. [11]

References

-

Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

-

Ion suppression (mass spectrometry). Wikipedia. [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

-

Bhandari, D. B., & Bowman, D. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]

-

How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Patsnap. [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

-

Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]

-

Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

-

Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

-

The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

-

Ma, Y. L., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]

-

Hewitt, C. L., et al. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. [Link]

-

Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]

-

Do you know ways to remove the ionic supresion?. ResearchGate. [Link]

-

Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

-

Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

-

Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Common Failures And Solutions Of Ion Chromatograph Suppressors. ALWSCI Technologies. [Link]

-

Diphenhydramine. PubChem, National Institutes of Health. [Link]

-

Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

-

LC-MS Ion Source Parameters to Optimize. Accredited Laboratory (YouTube). [Link]

-

Wyrzykiewicz, E., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs.... Molecules. [Link]

-

Kumar, S., et al. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues.... Journal of Mass Spectrometry. [Link]

-

Diphenhydramine N-Oxide. Veeprho. [Link]

-

Combination of LC/TOF-MS and LC/Ion Trap MS/MS for the Identification of Diphenhydramine in Sediment Samples. U.S. Geological Survey. [Link]

-

Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies. [Link]

Sources

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. longdom.org [longdom.org]

- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. sepscience.com [sepscience.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. waters.com [waters.com]

- 15. researchgate.net [researchgate.net]

- 16. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. biotech-spain.com [biotech-spain.com]

- 19. Technical documentation [docs.thermofisher.com]

- 20. m.youtube.com [m.youtube.com]

- 21. myadlm.org [myadlm.org]

Technical Support Center: Stability of Diphenhydramine-d6 N-Oxide in Solution

Welcome to the technical support guide for Diphenhydramine-d6 N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this stable isotope-labeled metabolite. Ensuring the chemical and isotopic integrity of your standard is paramount for generating accurate and reproducible data. This guide provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is Diphenhydramine-d6 N-Oxide, and why is its stability in solution a critical concern?

Diphenhydramine-d6 N-Oxide is the deuterium-labeled form of Diphenhydramine N-Oxide, a major metabolite of the first-generation antihistamine, Diphenhydramine.[1] As a stable isotope-labeled (SIL) compound, it serves as an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[2][3][4]

Its stability in solution is critical for two primary reasons:

-

Chemical Purity: Degradation of the molecule leads to the formation of impurities, which can interfere with the analysis and result in the inaccurate quantification of the target analyte. The primary goal of proper handling is to mitigate factors like temperature, light, moisture, and pH that can cause chemical breakdown.[2]

-

Isotopic Integrity: For deuterium-labeled compounds, there is a potential risk of hydrogen-deuterium (H/D) exchange, where the deuterium labels are replaced by protons from the solvent or other sources.[2][5] This compromises the mass difference required for its use as an internal standard.

Maintaining both chemical and isotopic stability is essential for the validity of pharmacokinetic, metabolic, and toxicological studies.[2]

Q2: What are the primary degradation pathways for Diphenhydramine-d6 N-Oxide in solution?

While specific degradation kinetics for the d6 variant are not extensively published, the primary degradation pathways can be inferred from the known chemistry of N-oxides and the parent compound, Diphenhydramine. The main pathways of concern are:

-

Reduction to Parent Amine: The N-oxide functional group can be reduced back to the tertiary amine, yielding Diphenhydramine-d6. This is a common degradation route for N-oxides and can be catalyzed by trace metal ions or facilitated by reducing agents present as impurities in solvents.

-

Hydrolysis (Ether Cleavage): Under strong acidic or alkaline conditions, the ether linkage in the Diphenhydramine backbone can be cleaved.[6] This would result in the formation of benzhydrol and 2-((dimethyl-d6)amino)ethan-1-ol N-oxide. Diphenhydramine itself has been shown to be unstable to acid and alkaline hydrolysis.[7]

-

Photodegradation: Exposure to UV or even ambient light can induce degradation. Aromatic N-oxides, in particular, can be susceptible to complex photochemical reactions.[8] Although some studies suggest Diphenhydramine is stable to photodegradation, others have shown it to be labile under UV/VIS irradiation, making it a crucial factor to control.[7]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Primary degradation pathways of Diphenhydramine-d6 N-Oxide.

Q3: How do factors like pH, temperature, and light affect stability?

These environmental factors are the primary drivers of degradation. Their effects are summarized below:

| Factor | Effect on Stability | Mitigation Strategy |

| pH | High Risk. The molecule is susceptible to hydrolysis under both acidic and basic conditions.[7] Extreme pH can accelerate the cleavage of the ether bond. The optimal pH for stability is generally near neutral, but this must be determined experimentally. | Prepare solutions in a buffered system. Conduct a pH stability study to determine the optimal range for your experimental matrix. Avoid strong acids and bases. |

| Temperature | High Risk. Elevated temperatures accelerate all chemical degradation reactions, including hydrolysis and reduction.[2] Long-term storage at ambient or elevated temperatures is not recommended without specific stability data. | Store stock solutions and prepared samples at low temperatures, typically ranging from 2-8°C for short-term and -20°C to -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles. |

| Light | Moderate to High Risk. N-oxides and aromatic compounds can be photosensitive.[8] Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts. | Always handle the compound and its solutions under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[8] |

Q4: Is the deuterium label on Diphenhydramine-d6 N-Oxide stable?

The label is on the two N-methyl groups (-N(CD3)2). Deuterium atoms attached to carbon are generally stable and not susceptible to exchange under typical analytical conditions.[5] The C-D bond is stronger than the C-H bond, which can even enhance the metabolic stability of the molecule.[9]

However, H/D exchange can occur under certain harsh conditions, such as catalysis by strong acids, bases, or metals, especially at elevated temperatures.[5] For Diphenhydramine-d6 N-Oxide, the risk is considered low under proper storage and handling conditions.

Best Practice: To ensure isotopic integrity, always use aprotic or high-purity deuterated solvents for NMR and avoid prolonged exposure to protic solvents (like water or methanol) at extreme pH or high temperatures.[2]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My analysis shows a significant peak for Diphenhydramine-d6. Where is it coming from?

This is the most common stability issue and is indicative of the reduction of the N-oxide to its corresponding tertiary amine.

-

Plausible Cause 1: Solvent Impurities. Trace amounts of reducing agents or metal ions in your solvent (e.g., methanol, acetonitrile) can catalyze the reduction.

-

Troubleshooting Step: Use high-purity, HPLC or MS-grade solvents from a reliable supplier. If the problem persists, try a fresh bottle of solvent or a different lot.

-

-

Plausible Cause 2: Sample Matrix Effects. Biological matrices can contain endogenous reducing agents. The sample preparation process (e.g., heating) can also promote reduction.

-

Troubleshooting Step: Minimize sample heating time and temperature. Evaluate your extraction procedure to see if it can be optimized to remove interfering substances.

-

-

Plausible Cause 3: Inappropriate pH. While less common for reduction, a non-optimal pH can sometimes contribute to redox reactions.

-

Troubleshooting Step: Ensure your solution is buffered to a pH where the N-oxide is most stable (typically near neutral).

-

Issue 2: Analyte concentration is decreasing over time, but I don't see a corresponding increase in Diphenhydramine-d6.

This suggests degradation is occurring through a pathway other than simple reduction.

-

Plausible Cause 1: Hydrolysis. If your solution is unbuffered or at an acidic/alkaline pH, ether cleavage may be occurring. The resulting degradation products (e.g., benzhydrol) may not be monitored in your analytical method.

-

Troubleshooting Step: Re-evaluate the pH of your solution. Analyze your sample using a non-targeted or full-scan MS method to look for the masses of expected hydrolysis products.

-

-

Plausible Cause 2: Adsorption. The compound may be adsorbing to the surface of your storage container, especially at low concentrations.

-

Troubleshooting Step: Use silanized glass vials or polypropylene tubes to minimize surface binding. Prepare samples fresh when possible.

-

-

Plausible Cause 3: Photodegradation. If samples were not adequately protected from light, complex degradation may have occurred, leading to multiple minor products.

-

Troubleshooting Step: Review your sample handling procedures to ensure consistent and complete protection from light at all stages.

-

Caption: Workflow for troubleshooting unexpected degradation.

Experimental Protocols

Protocol: Forced Degradation Study for Diphenhydramine-d6 N-Oxide

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of an analytical method, in line with ICH guidelines.[10][11]

Objective: To investigate the stability of Diphenhydramine-d6 N-Oxide under various stress conditions.

Materials:

-

Diphenhydramine-d6 N-Oxide

-

HPLC-grade acetonitrile and water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC or LC-MS system

-

pH meter

-

Photostability chamber

-

Water bath or oven

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Diphenhydramine-d6 N-Oxide in acetonitrile.

-

Stress Conditions (prepare in duplicate):

-

Acid Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. Cool to room temperature and neutralize with 0.1 M NaOH.[12]

-

Base Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. b. Incubate at 60°C for 24 hours. c. Cool to room temperature and neutralize with 0.1 M HCl.[8]

-

Oxidative Degradation: a. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. b. Protect from light and store at room temperature for 24 hours.[8][13]

-

Thermal Degradation: a. To 1 mL of stock solution, add 1 mL of HPLC-grade water. b. Incubate at 60°C for 24 hours in a light-protected container.

-

Photolytic Degradation: a. Prepare a 0.1 mg/mL solution in a 1:1 acetonitrile:water mixture in a quartz cuvette. b. Expose the solution in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[10] c. Prepare a control sample by wrapping an identical solution in aluminum foil and placing it alongside the exposed sample.[8]

-

-

Control Sample:

-

To 1 mL of stock solution, add 1 mL of HPLC-grade water.

-

Store at 2-8°C, protected from light.

-

-

Analysis:

-

After the incubation period, dilute all samples (including the control) to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

-

Analyze all samples by a validated stability-indicating LC-MS method.

-

Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.

-

References

-

Kadek, A., et al. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved from [Link]

-

Kadek, A., et al. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. PubMed. Retrieved from [Link]

- Jain, D., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Sharp Services. Retrieved from [Link]

-

Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. (1996). The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

- Review on Forced Degradation Studies. (n.d.).

-

Vass, E., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Retrieved from [Link]

-

Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Tang, Q., et al. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS One. Retrieved from [Link]

-